4-(trifluoromethoxy)-N-({4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}carbamoyl)benzenesulfonamide
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Overview
Description
1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA is a complex organic compound characterized by the presence of trifluoromethoxy and trifluoromethyl groups These functional groups are known for their electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA typically involves multiple steps, starting from readily available precursors. One common approach involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with an appropriate thiazole derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced purification techniques, such as recrystallization or chromatography, to isolate the final product. Additionally, reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethoxy and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can engage in coupling reactions with other aromatic compounds to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include strong bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation can produce sulfoxides or sulfones .
Scientific Research Applications
1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in advanced materials, such as organic semiconductors.
Biological Studies: It is used in studies to understand its interactions with enzymes and other biomolecules, providing insights into its potential therapeutic effects
Mechanism of Action
The mechanism of action of 1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA involves its interaction with specific molecular targets. The trifluoromethoxy and trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)benzenesulfonyl chloride
- 4-(Trifluoromethoxy)benzenesulfonyl chloride
- 2-(Trifluoromethyl)benzenesulfonyl chloride
Uniqueness
Compared to these similar compounds, 1-[4-(TRIFLUOROMETHOXY)BENZENESULFONYL]-3-{4-[3-(TRIFLUOROMETHYL)PHENYL]-1,3-THIAZOL-2-YL}UREA possesses a unique combination of functional groups that confer distinct electronic and steric properties.
Properties
Molecular Formula |
C18H11F6N3O4S2 |
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Molecular Weight |
511.4 g/mol |
IUPAC Name |
1-[4-(trifluoromethoxy)phenyl]sulfonyl-3-[4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C18H11F6N3O4S2/c19-17(20,21)11-3-1-2-10(8-11)14-9-32-16(25-14)26-15(28)27-33(29,30)13-6-4-12(5-7-13)31-18(22,23)24/h1-9H,(H2,25,26,27,28) |
InChI Key |
FFBUWPWIKGNMRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=CSC(=N2)NC(=O)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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